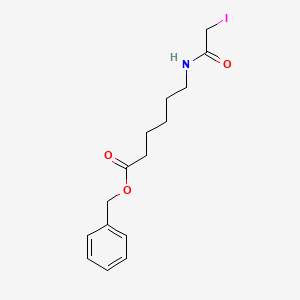
Benzyl 6-(2-iodoacetamido)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-(2-iodoacetamido)hexanoate is an organic compound with the molecular formula C15H20INO3 It is a derivative of hexanoic acid, featuring an ester linkage and an iodoacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(2-iodoacetamido)hexanoate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol, followed by the introduction of the iodoacetamido group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The iodoacetamido group is introduced through a nucleophilic substitution reaction using iodoacetic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 6-(2-iodoacetamido)hexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles, typically under mild conditions.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 6-aminohexanoic acid and benzyl alcohol.
Oxidation and Reduction: Products include reduced or oxidized forms of the ester and amide groups.
Applications De Recherche Scientifique
Benzyl 6-(2-iodoacetamido)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 6-(2-iodoacetamido)hexanoate involves its reactivity with nucleophiles. The iodoacetamido group can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins. This reactivity makes it useful for studying enzyme mechanisms and protein modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 6-aminohexanoate: Lacks the iodoacetamido group, making it less reactive towards nucleophiles.
6-(2-Iodoacetamido)hexanoic acid: Similar structure but without the benzyl ester group, affecting its solubility and reactivity.
Benzyl 6-(2-bromoacetamido)hexanoate: Similar but with a bromoacetamido group, which has different reactivity compared to the iodoacetamido group.
Uniqueness
Benzyl 6-(2-iodoacetamido)hexanoate is unique due to the presence of both the benzyl ester and iodoacetamido groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Propriétés
Numéro CAS |
63984-39-4 |
|---|---|
Formule moléculaire |
C15H20INO3 |
Poids moléculaire |
389.23 g/mol |
Nom IUPAC |
benzyl 6-[(2-iodoacetyl)amino]hexanoate |
InChI |
InChI=1S/C15H20INO3/c16-11-14(18)17-10-6-2-5-9-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18) |
Clé InChI |
OUAGSSMDJSQIRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


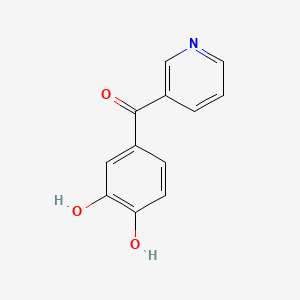
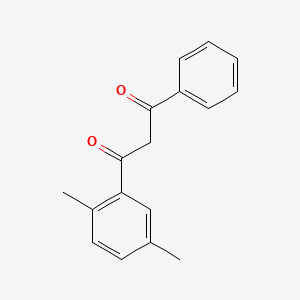
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
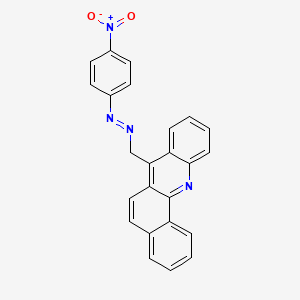
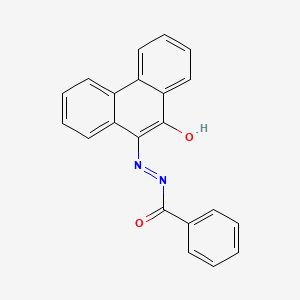
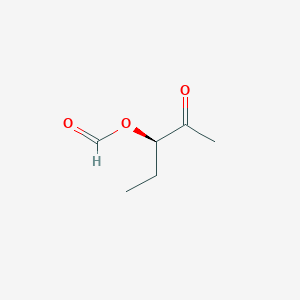
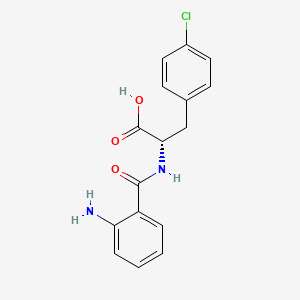
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
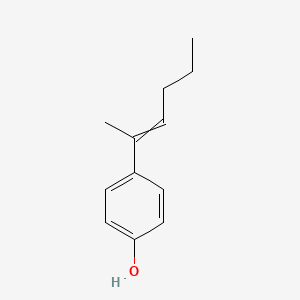
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
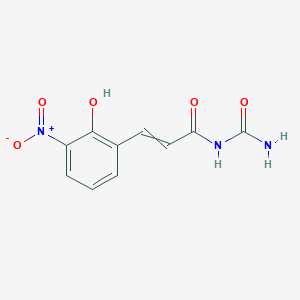
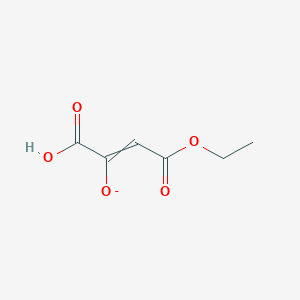
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
